
1-Benzyl-4,4-difluoro-3,3-dimethyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4,4-difluoro-3,3-dimethyl-L-proline is a synthetic organic compound characterized by the presence of a benzyl group, two fluorine atoms, and a proline backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4,4-difluoro-3,3-dimethyl-L-proline typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the benzyl group through a nucleophilic substitution reaction, followed by the introduction of fluorine atoms via electrophilic fluorination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-4,4-difluoro-3,3-dimethyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Benzyl-4,4-difluoro-3,3-dimethyl-L-proline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4,4-difluoro-3,3-dimethyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- 1-Benzyl-3,3-difluoropiperidine-4,4-diol
- 1-Benzyl-4,4-difluoropiperidin-3-yl)methanol
Comparison: Compared to these similar compounds, 1-Benzyl-4,4-difluoro-3,3-dimethyl-L-proline stands out due to its unique proline backbone, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
854375-53-4 |
|---|---|
Formule moléculaire |
C14H17F2NO2 |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
(2S)-1-benzyl-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17F2NO2/c1-13(2)11(12(18)19)17(9-14(13,15)16)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,18,19)/t11-/m1/s1 |
Clé InChI |
OOPLIGKUYGLAEG-LLVKDONJSA-N |
SMILES isomérique |
CC1([C@H](N(CC1(F)F)CC2=CC=CC=C2)C(=O)O)C |
SMILES canonique |
CC1(C(N(CC1(F)F)CC2=CC=CC=C2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


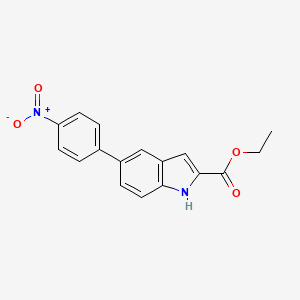

![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)

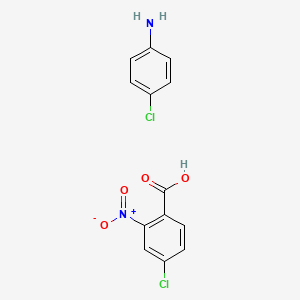
![Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14205167.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl-](/img/structure/B14205168.png)
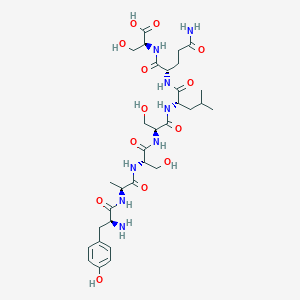
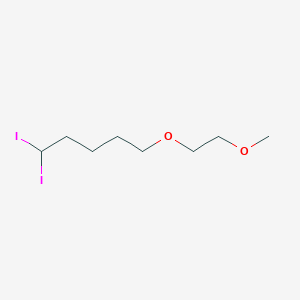
![2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide](/img/structure/B14205175.png)
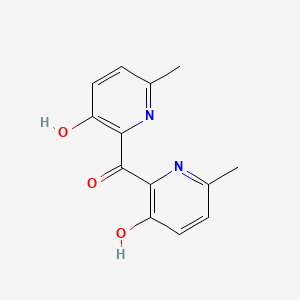
![3-[(2-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14205202.png)
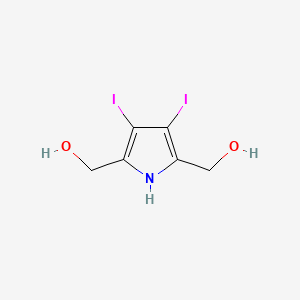
![1-Iodo-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14205208.png)
